N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFN3O3S/c1-15-9-10-21-18(11-15)25(30(23(32)14-34-25)17-6-4-5-16(27)12-17)24(33)29(21)13-22(31)28-20-8-3-2-7-19(20)26/h2-12H,13-14H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAKUBISEFRBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C23N(C(=O)CS3)C4=CC(=CC=C4)F)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, including in vitro and in vivo evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique spirocyclic structure that combines elements of indoline and thiazolidine, which may contribute to its biological properties. The presence of halogenated phenyl groups (specifically 2-chloro and 3-fluoro) suggests possible interactions with biological targets through halogen bonding or lipophilicity.
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. For example, they may target the epidermal growth factor receptor (EGFR) and other kinases associated with tumor growth.
- In Vitro Studies : In a study evaluating various derivatives, compounds demonstrated IC50 values ranging from 0.24 μM to 6.82 μM against different cancer cell lines such as MDA-MB-435 (melanoma) and HCT-116 (colon cancer) .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary assessments have shown that certain derivatives possess antibacterial properties:
- Broad-Spectrum Activity : Compounds related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varied effectiveness depending on structural modifications.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Cytokine Inhibition : Some studies indicate that related compounds can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests a mechanism that could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on Anticancer Efficacy :
- Researchers synthesized a series of compounds based on the scaffold of this compound.
- These compounds were screened against multiple cancer cell lines using MTT assays.
- Results indicated that certain modifications significantly enhanced anticancer activity compared to the parent compound.
-
Antimicrobial Testing :
- A derivative was tested against Staphylococcus aureus and Escherichia coli.
- The results showed promising antibacterial activity with MIC values lower than standard antibiotics used as controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro-Indole-Thiazolidinone Derivatives
Compounds such as 2-(benzo[d]thiazol-2-ylthio)-N-(2,4'-dioxospiro[indolin-3,2'-thiazolidin]-3'-yl)acetamide (4a-4g) () share the spiro[indoline-thiazolidinone] framework. These derivatives were synthesized and evaluated for anti-inflammatory, analgesic, and antibacterial activities. Key findings include:
- Compound 5d : Exhibited the highest anti-inflammatory and antibacterial potency.
- Compound 5e : Demonstrated superior analgesic activity.
The target compound differs in its substitution pattern (5-methyl, 3-fluorophenyl, and 2-chlorophenyl groups), which may influence metabolic stability and target selectivity. For instance, the 3-fluorophenyl group could enhance π-π stacking interactions in enzyme binding pockets compared to simpler aryl groups .
Spiro-Indole-Thiazole Derivatives
G.L. Talesara et al. synthesized 3'-[(4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-3,3a'-dihydro-6'H-spiro[indole-3,5'-[1,3]-thiazole[4,5-c]isoxazol]-2(1H)-ones (). These compounds showed notable antimicrobial activity, attributed to the spiro system’s conformational rigidity. The target compound’s thiazolidinone ring, compared to the thiazole-isoxazole hybrid in Talesara’s work, may offer distinct electronic properties, affecting redox activity and microbial target interactions .
Acetamide Derivatives with Halogen Substituents
and list agrochemicals like alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) and flutolanil (N-(3-methoxyphenyl)-2-(trifluoromethyl)benzamide). While structurally simpler, these compounds highlight the role of halogenation in bioactivity. The target compound’s 2-chlorophenyl and 3-fluorophenyl groups may similarly enhance binding to enzymes or receptors, though its spiro system likely reduces metabolic degradation compared to linear acetamides .
Structural and Functional Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
